molecular formula C19H16ClN5O2 B2556416 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide CAS No. 1286706-19-1

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide

Cat. No.: B2556416
CAS No.: 1286706-19-1
M. Wt: 381.82
InChI Key: WLOGUWJBBXORRZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide features a fused triazoloquinazoline core with a chlorine substituent at position 8, a ketone group at position 3, and an acetamide side chain linked to a 4-methylbenzyl group. This structure positions it within a class of nitrogen-containing heterocycles known for diverse pharmacological activities, including anticancer and anti-inflammatory effects .

Properties

IUPAC Name

2-(8-chloro-3-oxo-[1,2,4]triazolo[4,3-c]quinazolin-2-yl)-N-[(4-methylphenyl)methyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H16ClN5O2/c1-12-2-4-13(5-3-12)9-21-17(26)10-25-19(27)24-11-22-16-8-14(20)6-7-15(16)18(24)23-25/h2-8,11H,9-10H2,1H3,(H,21,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WLOGUWJBBXORRZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CNC(=O)CN2C(=O)N3C=NC4=C(C3=N2)C=CC(=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H16ClN5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide typically involves the reaction of quinazoline derivatives with chloroacetyl chloride to produce 2-chloro-N-(4-oxo-2-quinazolin-3(3H)-yl)acetamide derivatives. These intermediates are then reacted with 4-methyl-4-H-1,2,4-triazole-3-thiol in the presence of potassium carbonate .

Industrial Production Methods

Industrial production methods for this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide can undergo various chemical reactions, including:

    Oxidation: This reaction can introduce additional functional groups or modify existing ones.

    Reduction: This reaction can reduce the compound to simpler forms or modify its functional groups.

    Substitution: This reaction can replace one functional group with another, potentially altering the compound’s properties.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield hydroxylated derivatives, while substitution reactions could introduce new functional groups such as alkyl or aryl groups.

Scientific Research Applications

Pharmacological Applications

The unique structure of this compound suggests several potential applications in pharmacology:

Anticancer Activity

Research indicates that compounds with similar structures exhibit significant cytotoxic effects against various cancer cell lines. Preliminary studies suggest that this compound might inhibit cancer cell proliferation through:

  • DNA Intercalation : The compound's ability to bind to DNA may disrupt replication and transcription processes.
  • Enzyme Inhibition : It may inhibit enzymes crucial for cancer cell survival and growth.

In vitro studies have shown promising IC50 values against human cancer cell lines such as HepG2 (liver cancer) and HCT116 (colon cancer), indicating its potential as an anticancer agent.

Antimicrobial Properties

The triazole and quinazoline moieties are known for their antimicrobial activities. This compound has demonstrated efficacy against:

  • Bacterial Infections : It may disrupt bacterial cell wall synthesis or interfere with metabolic pathways essential for bacterial survival.
  • Fungal Infections : Similar compounds have shown antifungal properties, suggesting this compound might also exhibit such activity.

Anti-inflammatory Effects

Preliminary data suggest that this compound could modulate inflammatory pathways by:

  • Cytokine Inhibition : It may reduce the production of pro-inflammatory cytokines like TNF-alpha, which are involved in various inflammatory diseases.

Mechanism of Action

The mechanism of action of 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide involves its interaction with specific molecular targets, such as enzymes and receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or modulating their function. This interaction can lead to various biological effects, such as antimicrobial or anticancer activity .

Comparison with Similar Compounds

Comparison with Structural Analogs

Core Heterocyclic Modifications

Triazoloquinazoline vs. Triazolopyrazine Derivatives
  • describes 2-{8-[(4-chlorobenzyl)sulfanyl]-3-oxo[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl}-N-(2,5-dimethylphenyl)acetamide, which replaces the quinazoline ring with a pyrazinone system.
  • discusses 2-(4-(8-amino-3-oxo-2-phenyl-2,3-dihydro-1,2,4-triazolo[4,3-a]pyrazin-6-yl)phenoxy)acetamide, featuring an amino group at position 8 instead of chlorine. The absence of chlorine may reduce lipophilicity and metabolic stability compared to the target compound .
Quinazolinone-Based Analogs
  • highlights 2-(ethylamino)-N-(4-oxo-2-phenylquinazolin-3(4H)-yl)acetamide, which lacks the triazole ring but retains the quinazolinone-acetamide scaffold. This compound demonstrated moderate anti-inflammatory activity (comparable to Diclofenac), suggesting that the triazole moiety in the target compound could enhance target specificity or potency .
  • synthesizes 2-((4-oxo-3-(4-sulfamoylphenyl)-3,4-dihydroquinazolin-2-yl)thio)-N-substituted acetamides , where a sulfamoyl group replaces the triazole ring. These derivatives showed varied bioactivity, emphasizing the role of the triazoloquinazoline core in modulating pharmacological profiles .

Substituent Effects

Chlorine at Position 8

The chlorine atom in the target compound likely enhances electron-withdrawing effects and hydrophobic interactions with biological targets. In contrast, describes analogs with cinnamoyl or alkyl ester groups at position 6, which may improve solubility but reduce membrane permeability .

Acetamide Side Chain Variations
  • and both utilize 2-chloroacetamide intermediates for side-chain functionalization. However, the target compound’s 4-methylbenzyl group may confer greater metabolic stability compared to smaller substituents (e.g., phenyl or methyl groups in other analogs) .
  • demonstrates that ethylamino or thioether substituents on the acetamide side chain can enhance anti-inflammatory activity, though with increased ulcerogenic risk compared to the target compound’s benzyl group .

Pharmacological Activity Trends

Compound Class Core Structure Key Substituents Reported Activity Reference
Target Compound Triazolo[4,3-c]quinazoline 8-Cl, 4-methylbenzyl acetamide Not explicitly reported*
Triazolopyrazine Analog Triazolo[4,3-a]pyrazinone 8-(4-chlorobenzyl)sulfanyl Unreported
Quinazolinone-Acetamide Hybrid Quinazolin-4(3H)-one 2-phenyl, ethylamino acetamide Anti-inflammatory (Diclofenac-like)
Thioacetamide Quinazolinone Quinazolin-4(3H)-one 2-thio, sulfamoylphenyl Broad-spectrum (synthesis focus)

Biological Activity

The compound 2-{8-chloro-3-oxo-2H,3H-[1,2,4]triazolo[4,3-c]quinazolin-2-yl}-N-[(4-methylphenyl)methyl]acetamide is a synthetic organic molecule that belongs to the class of triazoloquinazolines. This compound has garnered attention due to its complex structure and potential biological activities, particularly in the fields of oncology and inflammation.

Chemical Structure and Properties

The molecular formula of this compound is C19H16ClN5O2C_{19}H_{16}ClN_5O_2, with a molecular weight of approximately 381.82 g/mol. Its structure features a quinazoline core fused with a triazole ring, which is known to enhance biological activity through various mechanisms.

Pharmacological Activities

Research indicates that compounds with similar structures exhibit a wide range of biological activities, including:

  • Anticancer Activity : Quinazoline derivatives have been extensively studied for their anticancer properties. For instance, compounds related to this structure have shown cytotoxic effects against various cancer cell lines, including HepG2 and HCT-116. The IC50 values for some derivatives range from 2.44 to 9.43 µM, indicating significant potency against these cell lines .
  • Anti-inflammatory Effects : The presence of specific substituents in the triazoloquinazoline framework can modulate inflammatory pathways. Compounds derived from quinazolines have demonstrated the ability to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory responses .

The biological activity of this compound is primarily attributed to its ability to interact with key molecular targets:

  • DNA Intercalation : The triazole and quinazoline rings can intercalate into DNA, disrupting replication and transcription processes which leads to cytotoxicity in cancer cells .
  • Enzyme Inhibition : The compound may act as an inhibitor of topoisomerase II (Topo II), an enzyme critical for DNA unwinding during replication. Inhibition of Topo II can lead to DNA damage and subsequent apoptosis in cancer cells .

Research Findings and Case Studies

StudyCompound TestedCell LineIC50 (µM)Observations
Compound 16HepG26.29Most active derivative with significant cytotoxicity
Compound 16HCT-1162.44High sensitivity observed; effective against colorectal cancer
VariousHL-60<50Inhibition of TNF-α production with minimal cytotoxicity

Comparative Analysis

When compared to other derivatives within the quinazoline family, this compound exhibits unique biological profiles due to its specific substitutions:

Compound NameStructure FeaturesBiological Activity
QuinazolinoneBasic quinazoline structureAnticancer
TriazoleTriazole ring without additional groupsAntimicrobial
This CompoundQuinazoline + Triazole + SubstituentsAnticancer & Anti-inflammatory

Q & A

Basic: What are the established synthetic routes for this compound, and what key reagents/conditions are involved?

The synthesis typically involves multi-step protocols focusing on constructing the triazoloquinazolinone core followed by functionalization. A common approach includes:

  • Step 1 : Formation of the quinazolinone backbone using condensation reactions between anthranilic acid derivatives and urea/thiourea analogs under acidic conditions (e.g., acetic acid reflux) .
  • Step 2 : Introduction of the triazole moiety via cyclization with hydrazine derivatives or nitrous acid, often requiring controlled pH (4–6) and temperatures (60–80°C) to avoid side reactions .
  • Step 3 : Acetamide side-chain incorporation using nucleophilic substitution (e.g., chloroacetyl chloride with 4-methylbenzylamine in dioxane/triethylamine at 20–25°C) .
    Key reagents include oxidizing agents (e.g., KMnO₄ for ketone formation) and reducing agents (e.g., NaBH₄ for intermediate stabilization).

Basic: Which spectroscopic and chromatographic methods are critical for characterizing this compound?

  • NMR (¹H/¹³C) : Essential for confirming substituent positions and stereochemistry. Discrepancies in aromatic proton splitting patterns may indicate regioselective challenges in triazole formation .
  • HRMS (High-Resolution Mass Spectrometry) : Validates molecular formula, particularly for detecting halogen (Cl) isotopic signatures .
  • HPLC-PDA : Used to assess purity (>95% threshold for pharmacological studies), with C18 columns and acetonitrile/water gradients being standard .

Basic: What preliminary biological activities have been reported for this compound?

Initial screenings highlight:

  • Antimicrobial Activity : Moderate inhibition against Gram-positive bacteria (e.g., S. aureus, MIC ~16 µg/mL) via triazole-mediated disruption of cell wall synthesis .
  • Anticancer Potential : IC₅₀ values of 8–12 µM against breast cancer (MCF-7) cells, linked to quinazolinone-induced apoptosis .
  • Anti-inflammatory Effects : COX-2 inhibition (40–60% at 10 µM) attributed to the acetamide group’s electron-withdrawing properties .

Advanced: How can researchers resolve contradictions in spectral data (e.g., unexpected NMR splitting patterns)?

  • Control Experiments : Re-synthesize intermediates to isolate spectral contributions (e.g., triazole vs. quinazolinone protons) .
  • Alternative Techniques : Use 2D-COSY or NOESY to differentiate overlapping signals. For example, unexpected coupling in aromatic regions may arise from conformational rigidity in the triazoloquinazolinone core .
  • Computational Validation : Compare experimental NMR shifts with DFT-calculated values (B3LYP/6-311+G(d,p)) to identify misassignments .

Advanced: What strategies optimize reaction yields during large-scale synthesis?

  • DoE (Design of Experiments) : Apply factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading). For instance, triazole cyclization yields improve at 70°C vs. 90°C due to reduced decomposition .
  • Flow Chemistry : Continuous flow reactors enhance reproducibility for exothermic steps (e.g., chloroacetyl chloride coupling) by maintaining precise temperature control .
  • Catalyst Screening : Transition-metal catalysts (e.g., CuI for Ullmann-type couplings) can accelerate aryl-alkyl bond formation, reducing reaction times from 24h to 6h .

Advanced: How can structure-activity relationship (SAR) studies guide further modifications?

  • Core Modifications : Replacing the 8-Cl substituent with electron-donating groups (e.g., -OCH₃) increases solubility but reduces anticancer activity (IC₅₀ >20 µM) .
  • Side-Chain Variations : Substituting 4-methylbenzyl with bulkier groups (e.g., naphthylmethyl) enhances COX-2 selectivity (90% inhibition at 5 µM) .
  • Triazole Isosteres : Replacing the triazole with thiadiazole retains antimicrobial activity but alters metabolic stability (t₁/₂ reduced from 4h to 1.5h in hepatic microsomes) .

Advanced: What computational tools predict this compound’s reactivity and binding modes?

  • Reaction Path Search : ICReDD’s quantum chemical methods (e.g., AFIR algorithm) model transition states for triazole cyclization, identifying optimal solvents (DMF > DMSO) .
  • Molecular Docking : AutoDock Vina simulations suggest the acetamide group binds to ATP pockets in kinases (e.g., EGFR, ΔG = −9.2 kcal/mol) .
  • MD Simulations : GROMACS-based studies reveal that the 4-methylphenyl group stabilizes hydrophobic interactions in COX-2 (RMSD <1.5 Å over 50 ns) .

Advanced: How do solvent polarity and pH affect the compound’s stability in biological assays?

  • pH-Dependent Degradation : The triazoloquinazolinone core hydrolyzes in acidic conditions (pH <4), forming inactive quinazolinone derivatives. Use neutral buffers (pH 7.4) for in vitro assays .
  • Solvent Effects : DMSO (>10% v/v) induces aggregation, reducing apparent bioactivity. Prefer PEG-400 or cyclodextrin-based formulations for solubility enhancement without artifacts .

Advanced: What analytical methods quantify trace impurities in batch-to-batch variations?

  • LC-MS/MS : Detects sub-0.1% impurities (e.g., dechlorinated byproducts) using MRM transitions (e.g., m/z 450 → 312 for the parent ion) .
  • XRD : Resolves crystalline polymorphs (e.g., Form I vs. Form II) that impact dissolution rates in pharmacokinetic studies .
  • TGA-DSC : Identifies solvent residues (e.g., dioxane) remaining from synthesis, which may skew cytotoxicity results .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.